7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER
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Overview
Description
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the naphthyridine ring.
Esterification: Formation of the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Multiple purification steps, including recrystallization and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties against gram-positive and gram-negative bacteria.
Medicine: Investigated for potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: Effective against a wide range of bacterial infections.
Uniqueness
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific halogenation pattern, which enhances its antibacterial potency and spectrum of activity compared to other fluoroquinolones .
Properties
CAS No. |
100491-37-0 |
---|---|
Molecular Formula |
C17H11Cl2FN2O3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H11Cl2FN2O3/c1-2-25-17(24)12-8-22(10-5-3-9(18)4-6-10)16-11(14(12)23)7-13(20)15(19)21-16/h3-8H,2H2,1H3 |
InChI Key |
VDJXNRLOCJTVIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
Synonyms |
7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
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